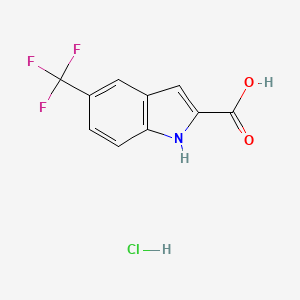

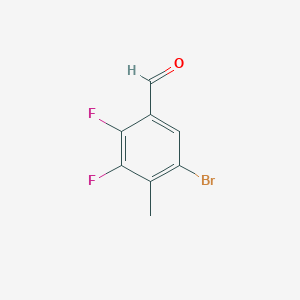

![molecular formula C10H10N2O2 B6353808 6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 1359656-03-3](/img/structure/B6353808.png)

6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%

Vue d'ensemble

Description

The compound “6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” belongs to the class of imidazopyridines . Imidazopyridines are important fused bicyclic 5–6 heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been recognized for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

Imidazopyridines can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring is responsible for the compound’s activity .Molecular Structure Analysis

The molecular structure of “6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” is characterized by a fused bicyclic 5–6 heterocycle . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring is responsible for the compound’s activity .Chemical Reactions Analysis

The synthesis of imidazopyridines involves various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring is responsible for the compound’s activity .Applications De Recherche Scientifique

Synthesis of Imidazo[1,2-a]pyridines

Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is used in the synthesis of a series of imidazo[1,2-a]pyridines. This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Antiviral Properties

Imidazo[1,2-a]pyridines, which can be synthesized using Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, have shown promising antiviral properties .

Antiulcer Properties

Compounds containing the imidazo[1,2-a]pyridine moiety, such as zolimidine, have been used as antiulcer drugs .

4. Treatment of Insomnia and Restoration of Brain Dysfunctions Zolpidem, a medication that contains the imidazo[1,2-a]pyridine unit, is used for the treatment of insomnia and restoration of brain dysfunctions .

Sedative and Anxiolytic Properties

Saripidem, another drug that contains the imidazo[1,2-a]pyridine unit, is used as a sedative and anxiolytic drug .

Antituberculosis Properties

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Pesticides and Fungicides

Compounds containing the imidazo[1,2-a]pyridine moiety are also used as pesticides and fungicides .

Mécanisme D'action

Target of Action

Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound that has been studied for its potential applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have been shown to exhibit significant activity against MDR-TB and XDR-TB , suggesting that they may interact with targets that play a role in these diseases.

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been shown to have significant activity against mdr-tb and xdr-tb , suggesting that they may affect pathways related to these diseases.

Pharmacokinetics

It is mentioned that a compound named q203, which is an imidazo[1,2-a]pyridine analogue, displayed pharmacokinetic and safety profiles compatible with once-daily dosing

Result of Action

Compounds with an imidazo[1,2-a]pyridine core have been shown to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may have a significant impact on the cells of these diseases.

Propriétés

IUPAC Name |

methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-3-4-9-11-5-8(10(13)14-2)12(9)6-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDDEACCAHZWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C2C(=O)OC)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601169221 | |

| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate | |

CAS RN |

1359656-03-3 | |

| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1359656-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)

![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)

![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)

![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)